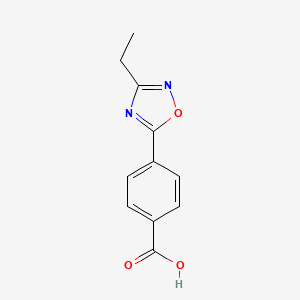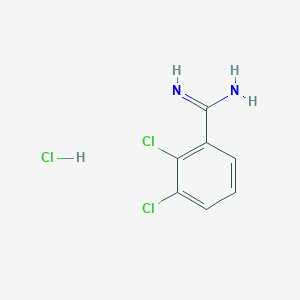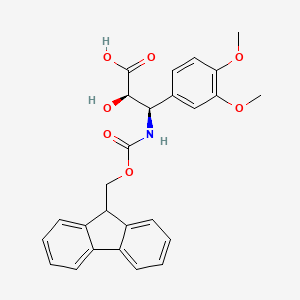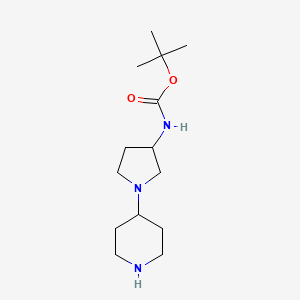
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile, or DCPEN, is an organic compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 78 °C and a boiling point of 197 °C. DCPEN is commonly used as a precursor in organic synthesis, and it has been studied for its potential applications in a variety of fields, including medicinal chemistry, bio-organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Environmental and Ecotoxicological Research
Research on compounds like 2,4-D, which shares part of the chemical structure with 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile, focuses on understanding their environmental fate, toxicological profiles, and impacts on ecosystems. Studies have explored the toxicological effects of 2,4-D on non-target species, particularly in aquatic environments, and its potential for bioaccumulation and persistence under various environmental conditions (Krijgsheld & Gen, 1986). These investigations contribute to a broader understanding of the environmental implications of using such chemicals, which can inform regulatory policies and mitigation strategies.
Conductive Polymers and Organic Electronics
The development of conductive polymers like PEDOT has significant implications for organic electronics and materials science. PEDOT-based materials are highlighted for their promising thermoelectric properties, high electrical conductivity, and potential in various applications ranging from organic photovoltaics to flexible electronic devices. The systematic research on PEDOT has led to advancements in optimizing its electrical and thermoelectric performance, making it a material of interest for future technological applications (Yue & Xu, 2012).
Therapeutic Applications and Drug Delivery
While the direct therapeutic applications of this compound are not documented, the exploration of related conductive polymers in biomedical applications provides insights into potential research directions. Conductive polymers have been investigated for their role in wound care, skin tissue engineering, and controlled drug delivery systems. Their electrical properties can be harnessed for accelerated wound healing, enhanced antibacterial activity, and the modulation of drug release, presenting a novel approach to traditional therapeutic strategies (Talikowska, Fu, & Lisak, 2019).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(ethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c1-2-14-10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGKFFXXDLAUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)




![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)

![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)



![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)


